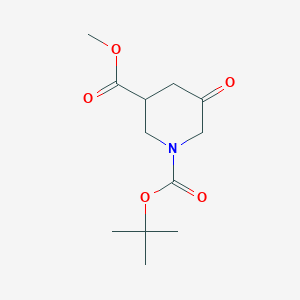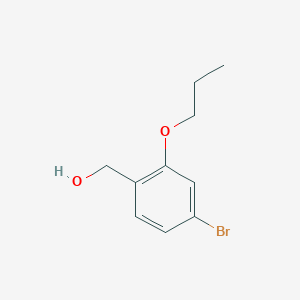![molecular formula C8H7BrF3NO2S B1374487 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid CAS No. 1250603-22-5](/img/structure/B1374487.png)
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid, commonly referred to as BTTA, is a small molecule organic compound that has been widely studied due to its potential applications in scientific research and laboratory experiments. BTTA is a member of the thiophene family, which is composed of compounds that contain a five-membered ring with a sulfur atom at its center. BTTA is an important compound for its unique properties and its potential uses in the scientific community.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Studies
Studies have explored the synthesis and structural properties of compounds related to 2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid. For instance, the synthesis of thienopyranones and thienopyridinones from bromothiophen-carboxylic acids highlights the potential of these compounds in heterocyclic syntheses, offering insights into their structural features (Ames & Ribeiro, 1975).
2. Non-Linear Optical Properties and Reactivity
Research on bromothiophene derivatives, similar in structure to the specified compound, has investigated their non-linear optical properties and reactivity. This includes the synthesis of bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives and their subsequent analysis through Density Functional Theory (DFT), providing valuable information on their molecular characteristics and potential applications (Rizwan et al., 2021).
3. Polymerization Processes
Research has also been conducted on the polymerization of halogenated thiophenes, which are closely related to the specified compound. These studies provide insights into the effectiveness of different catalysts in inducing the polymerization of such compounds, offering potential applications in the field of conductive polymers (Balasubramanian et al., 2014).
4. Synthesis of Amino Acids and Derivatives
The compound is structurally similar to other bromothiophene derivatives used in the synthesis of various natural and non-natural α-amino acids and their derivatives, demonstrating its potential application in the synthesis of biologically relevant molecules (Burger et al., 1992).
5. Exploration in Drug Synthesis Pathways
Propiedades
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(2,2,2-trifluoroethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c9-4-1-5(16-2-4)6(7(14)15)13-3-8(10,11)12/h1-2,6,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELWXVQTLWAOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(C(=O)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)
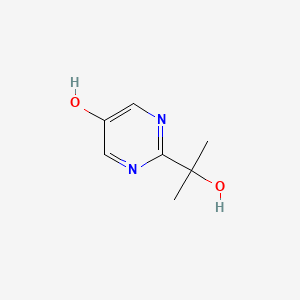


![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)

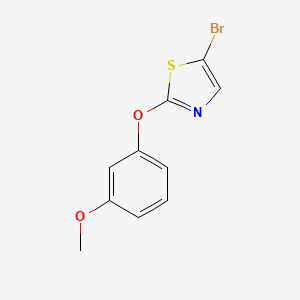
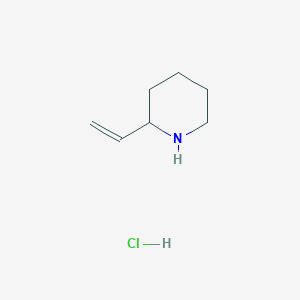
![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)
![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)
